molecular formula C12H13BrO3 B8530120 Benzenepropanoic acid, alpha-bromo-4-methyl-beta-oxo-, ethyl ester

Benzenepropanoic acid, alpha-bromo-4-methyl-beta-oxo-, ethyl ester

Cat. No. B8530120
M. Wt: 285.13 g/mol
InChI Key: IPBFOORCOXGLJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05225414

Procedure details

20.4 g of ethyl 3-p-tolyl-3-oxopropionate (Helv. Chim. Acta 57, 2205 (1974)) are dissolved in 20 ml of CCl4. A solution of 6 ml of bromine in 30 ml of CCl4 is added dropwise at -5° C. After 1 hour at -5° C., the mixture is stirred at 20° C. for 3 h and then at 60° C. for 1 h. the solvent is removed. The title compound is used further as crude product; yield 34 g.
Quantity
20.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:15])[CH:6]=[CH:5][C:4]([C:7](=[O:14])[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:3][CH:2]=1.[Br:16]Br>C(Cl)(Cl)(Cl)Cl>[Br:16][CH:8]([C:7]([C:4]1[CH:3]=[CH:2][C:1]([CH3:15])=[CH:6][CH:5]=1)=[O:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10]

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(CC(=O)OCC)=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
BrBr
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 20° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 60° C. for 1 h. the solvent is removed
Duration
1 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC(C(=O)OCC)C(=O)C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.